quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside is a complex organic compound that combines a quinoline moiety with a tetra-O-acetylated glucopyranoside. This compound is notable for its unique structure, which includes multiple acetyl groups and a thio linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The thio linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution of the acetyl groups can produce various functionalized derivatives .
Scientific Research Applications
Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes . The thio linkage and acetyl groups can interact with various enzymes, inhibiting their activity and altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
8-Acetoxyquinoline: Similar in structure but lacks the glucopyranoside moiety.
Quinolin-8-ol derivatives: These compounds share the quinoline core but differ in their functional groups and linkages.
Uniqueness
Quinolin-8-yl 2,3,4,6-tetra-O-acetyl-1-thio-D-glucopyranoside is unique due to its combination of a quinoline moiety with a tetra-O-acetylated glucopyranoside and a thio linkage. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H25NO9S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-quinolin-8-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H25NO9S/c1-12(25)29-11-17-20(30-13(2)26)21(31-14(3)27)22(32-15(4)28)23(33-17)34-18-9-5-7-16-8-6-10-24-19(16)18/h5-10,17,20-23H,11H2,1-4H3/t17-,20-,21+,22-,23?/m1/s1 |
InChI Key |
KQXHMDSINZTSAB-NODAHLOSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC3=C2N=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.